HS 024

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

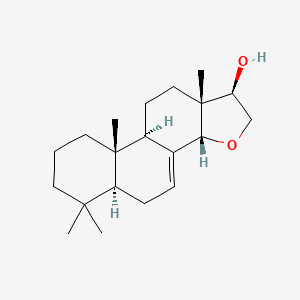

HS 024 is a highly potent melanocortin MC 4 receptor antagonist . The Ki values are 0.29, 18.6, 5.45, and 3.29 nM for cloned human MC 4, MC 1, MC 3, and MC 5 receptors respectively . It increases food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats, following central administration in vivo .

Molecular Structure Analysis

The molecular weight of HS 024 is 1266.5 . Its formula is C58H79N19O10S2 . The sequence is CXRHXRWGC, with modifications: Cys-1 = N-terminal Ac, X-2 = Nle, X-5 = Nal, Cys-9 = C-terminal amide, Disulfide bridge: 1-9 .Physical And Chemical Properties Analysis

HS 024 is soluble to 0.50 mg/ml in water . It should be stored at -20°C .Applications De Recherche Scientifique

Obesity and Weight Management

HS 024 has been shown to increase food intake . This suggests potential applications in the study of obesity and weight management, where controlling appetite and food intake is a major focus.

Cardiovascular Research

HS 024 blocks α-MSH- and MTII-induced hypotension and bradycardia in rats . This indicates a potential role in cardiovascular research, particularly in understanding the mechanisms of blood pressure and heart rate regulation.

Neurobiology

Given that HS 024 has effects following central administration in vivo , it may have applications in neurobiology. The melanocortin system is known to have various roles in the central nervous system, and antagonists like HS 024 can help elucidate these roles.

Mécanisme D'action

Target of Action

HS 024 is a highly potent melanocortin MC4 receptor antagonist . The melanocortin 4 (MC4) receptor is part of the central nervous system and plays a crucial role in regulating food intake and energy homeostasis .

Mode of Action

HS 024 interacts with the MC4 receptor, blocking its activity . This antagonistic action on the MC4 receptor leads to an increase in food intake and blocks α-MSH- and MTII-induced hypotension and bradycardia in rats .

Biochemical Pathways

The primary biochemical pathway affected by HS 024 is the melanocortin pathway. By acting as an antagonist at the MC4 receptor, HS 024 disrupts the normal functioning of this pathway, leading to increased food intake and altered cardiovascular responses .

Pharmacokinetics

The pharmacokinetics of HS 024 are characterized by its interaction with the MC4 receptor. It shows linear, dose-proportional pharmacokinetics . The concentrations of active TFV-DP in peripheral blood mononuclear cells were higher (approximately 2- to 11-fold increase) and TFV in plasma were lower (approximately 4.5- to 25-fold reduction) in subjects taking HS 024 than those in the TDF group .

Result of Action

The result of HS 024’s action is an increase in food intake and a blockage of α-MSH- and MTII-induced hypotension and bradycardia in rats . This suggests that HS 024 could potentially be used in the treatment of conditions related to food intake and cardiovascular function.

Propriétés

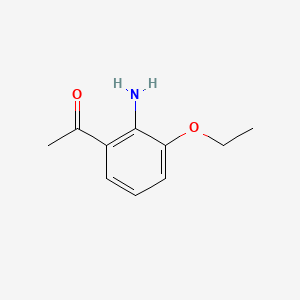

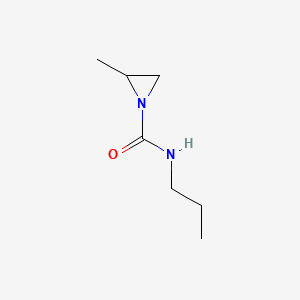

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound HS 024 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chlorobenzoic acid", "4-aminophenol", "Phosphorus oxychloride", "Dimethylformamide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chlorobenzoic acid is treated with phosphorus oxychloride in the presence of dimethylformamide to form 4-chlorobenzoyl chloride.", "Step 2: 4-chlorobenzoyl chloride is reacted with 4-aminophenol in the presence of sodium hydroxide to form 4-(4-chlorobenzoylamino)phenol.", "Step 3: 4-(4-chlorobenzoylamino)phenol is treated with hydrochloric acid to form 4-(4-chlorobenzoylamino)phenol hydrochloride.", "Step 4: 4-(4-chlorobenzoylamino)phenol hydrochloride is extracted with ethyl acetate and the organic layer is washed with water to obtain the final product HS 024 in pure form." ] } | |

Numéro CAS |

212370-59-7 |

Nom du produit |

HS 024 |

Formule moléculaire |

C58H81N19O10S2 |

Poids moléculaire |

1268.529 |

Nom IUPAC |

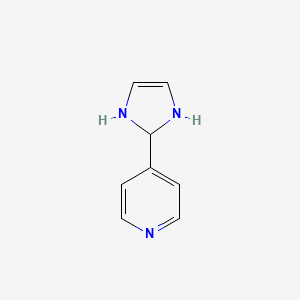

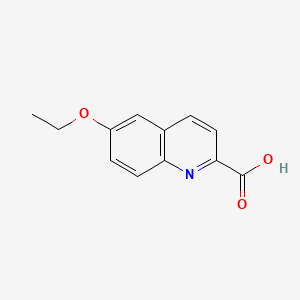

(2S)-2-[[(2R)-2-acetamido-3-sulfanylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C58H81N19O10S2/c1-3-4-14-40(74-56(87)47(30-89)70-32(2)78)51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(29-88)49(59)80/h5-8,11-13,15,18-19,22,26-27,31,40-47,67,88-89H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |

Clé InChI |

GGQSIKFBYWFXSG-LQXMKOPKSA-N |

SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Trilithium;3-[[7-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]-3-methylphenyl]diazenyl]-8-oxido-6-sulfonaphthalen-2-yl]amino]benzenesulfonate](/img/structure/B561487.png)